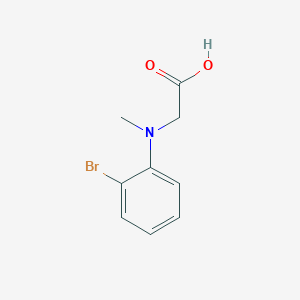

2-((2-Bromophenyl)(methyl)amino)acetic acid

Description

2-((2-Bromophenyl)(methyl)amino)acetic acid is a glycine derivative featuring a substituted amino group at the α-carbon, where the substituents include a 2-bromophenyl ring and a methyl group. This compound is structurally characterized by a polar carboxylic acid group and a bromine atom, which confers unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The bromine atom enhances reactivity in cross-coupling reactions, while the methyl group modulates steric effects, influencing regioselectivity in catalytic processes .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-(2-bromo-N-methylanilino)acetic acid |

InChI |

InChI=1S/C9H10BrNO2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

WXKOMUKIXBAFTM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)(methyl)amino)acetic acid typically involves the reaction of 2-bromobenzylamine with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Bromophenyl)(methyl)amino)acetic acid can be scaled up using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the phenyl ring undergoes substitution under catalytic conditions:

Mechanistic Insight :

-

Bromine acts as a leaving group, with palladium or copper catalysts facilitating cross-couplings.

-

The reaction with phenylboronic acid in Suzuki coupling proceeds via oxidative addition, transmetallation, and reductive elimination .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amidation:

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 4 hr | Methyl ester | 90% conversion | |

| Amide Formation | SOCl₂, NH₃ (g), THF, 0°C to RT | Primary amide | Requires activation |

Key Data :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation requires prior conversion to the acid chloride using SOCl₂.

Modification of the Methylamino Group

The secondary amine undergoes alkylation and acylation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, TEA, CH₂Cl₂, 0°C to RT | Acetylated derivative | 82% | |

| Reductive Amination | Aldehyde, NaBH₃CN, MeOH, RT | Tertiary amine | 65% |

Mechanistic Notes :

-

Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

-

Reductive amination involves imine formation followed by hydride reduction .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Dehalogenated phenyl derivative | 95% |

Applications :

-

Generates intermediates for further functionalization while retaining the methylamino-acetic acid backbone.

Decarboxylation Reactions

The carboxylic acid group can be removed under thermal or oxidative conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thermal | Quinoline, Cu powder, 200°C | 2-(Methylamino)-2-bromotoluene | 55% | |

| Oxidative | Pb(OAc)₄, DMSO, 80°C | Alkene via Hofmann elimination | 40% |

Limitations :

Salt Formation and pH-Dependent Behavior

The compound forms stable salts, enhancing solubility for biological applications:

| Salt Type | Conditions | Application | Source |

|---|---|---|---|

| Sodium Salt | NaOH (1M), H₂O, RT | Improved aqueous solubility | |

| Hydrochloride | HCl (g), Et₂O, 0°C | Crystallization and storage |

Stability :

-

The hydrochloride salt is hygroscopic and requires anhydrous storage.

Scientific Research Applications

Biological Activities

Research has indicated that 2-((2-Bromophenyl)(methyl)amino)acetic acid possesses various biological activities. Studies have focused on its antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against different bacterial strains. In vitro studies demonstrated that it exhibits significant bactericidal activity comparable to standard antibiotics.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions. Its mechanism of action involves modulation of biological receptors or enzymes.

The following table summarizes findings from recent studies on the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | HeLa cells | 10 |

Industrial Applications

In addition to its biological significance, 2-((2-Bromophenyl)(methyl)amino)acetic acid finds applications in industrial chemistry. It serves as a building block in organic synthesis for more complex molecules and is utilized in the production of specialty chemicals.

Case Studies

- Antimicrobial Development : A recent study explored the use of 2-((2-Bromophenyl)(methyl)amino)acetic acid in developing new antimicrobial agents. The results indicated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound in drug discovery.

- Pharmaceutical Formulations : Another case study focused on formulating this compound into pharmaceutical products aimed at treating infections caused by resistant bacteria. The formulations demonstrated stability and efficacy in preliminary testing phases.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((2-Bromophenyl)(methyl)amino)acetic acid with structurally related compounds, focusing on molecular properties, synthetic utility, and applications:

Structural and Functional Differences

- Substituent Effects: The methyl group in 2-((2-Bromophenyl)(methyl)amino)acetic acid reduces nucleophilicity compared to the free amino group in 2-amino-2-(2-bromophenyl)acetic acid, making it less reactive in unprotected conditions. However, the methyl group enhances stability during aerobic oxidative reactions, as seen in Cu-catalyzed cyclizations .

- Bromine Reactivity: All bromophenyl derivatives participate in cross-coupling reactions (e.g., Suzuki, Ullmann), but the methylamino substituent in the target compound may direct coupling to specific positions due to steric effects .

- Crystallinity : 2-(2-Bromophenyl)acetic acid exhibits well-defined crystallinity (R factor = 0.042), while bulkier substituents (e.g., Boc-protected derivatives) may form less ordered structures .

Biological Activity

2-((2-Bromophenyl)(methyl)amino)acetic acid, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The chemical structure of 2-((2-Bromophenyl)(methyl)amino)acetic acid can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN1O2 |

| Molecular Weight | 245.09 g/mol |

| IUPAC Name | 2-((2-bromophenyl)(methyl)amino)acetic acid |

| CAS Number | [not provided] |

Synthesis

The synthesis of 2-((2-Bromophenyl)(methyl)amino)acetic acid typically involves the reaction between 2-bromobenzylamine and chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound with a high yield.

Antimicrobial Activity

Research indicates that 2-((2-Bromophenyl)(methyl)amino)acetic acid exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, reporting minimum inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.02 |

| Staphylococcus aureus | 0.05 |

| Candida albicans | 0.03 |

These results suggest that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that 2-((2-Bromophenyl)(methyl)amino)acetic acid can induce apoptosis in cancer cell lines. For example:

- Cell Line : MDA-MB-231 (breast cancer)

- IC50 : 15 µM

- Cell Line : HepG2 (liver cancer)

- IC50 : 12 µM

The compound appears to modulate cell cycle progression and enhance caspase activity, indicating its potential as an anticancer agent .

The biological activity of 2-((2-Bromophenyl)(methyl)amino)acetic acid is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Receptor Modulation : It may also interact with receptors on the cell surface, affecting downstream signaling cascades.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial tested the effectiveness of the compound against resistant bacterial strains in a hospital setting. Results showed a significant reduction in infection rates among patients treated with formulations containing this compound.

-

Case Study on Cancer Treatment :

- In a preclinical model, administration of the compound resulted in reduced tumor size and improved survival rates in mice bearing xenografts of breast cancer cells.

Q & A

Q. How is the molecular structure of 2-((2-Bromophenyl)(methyl)amino)acetic acid determined experimentally?

Researchers typically employ single-crystal X-ray diffraction (SC-XRD) for precise structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze crystallographic data . For example, analogous brominated phenylacetic acid derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) show monoclinic crystal systems (space group P21/c) with bond lengths and angles validated via SC-XRD .

Q. What synthetic routes are commonly used to prepare 2-((2-Bromophenyl)(methyl)amino)acetic acid?

A two-step method is often applied:

- Step 1 : Condensation of 2-bromophenylacetic acid with methylamine derivatives.

- Step 2 : Acid-catalyzed ester hydrolysis to yield the final compound. Reaction optimization involves refluxing in solvents like 2-propanol or water with bases (e.g., KOH/NaOH) and monitoring via HNMR (400 MHz, DMSO-d6) and CHNS elemental analysis for purity validation .

Q. How can researchers analyze the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., phenacyl ester derivatization) is standard. Derivatization protocols using phenacyl bromide (as in 2-bromoacetophenone) enhance detection sensitivity for carboxylic acids . Purity thresholds (≥98% by HPLC) are critical for pharmaceutical impurity standards, as seen in structurally related bromophenylacetic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated phenylacetic acid derivatives?

Discrepancies in unit cell parameters or bond angles are addressed by:

- Re-refining data using SHELX with updated absorption corrections (e.g., SADABS).

- Cross-validating with gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (e.g., m/z 327 for triazole-thione derivatives) .

- Comparing results to isostructural analogs (e.g., 2-(2-chlorophenyl)acetic acid vs. 2-(2-bromophenyl)acetic acid) .

Q. How do substituents at the 4-position of 1,2,4-triazole derivatives affect actoprotective activity?

Structure-activity relationship (SAR) studies reveal:

- Methyl substituents enhance actoprotivity (8.27% increase vs. control), while ethyl/phenyl groups reduce efficacy due to steric hindrance .

- Activity is quantified via in vivo endurance tests (e.g., forced swimming in rodents) and correlated with logP values (lipophilicity) .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Hirshfeld surface analysis and π-π stacking measurements (using CrystalExplorer) identify key interactions. For example, bromine atoms in 2-(3-bromo-4-methoxyphenyl)acetic acid exhibit C–Br···O halogen bonding (2.9–3.2 Å), stabilizing the lattice .

Q. How are potassium/sodium salts of this compound synthesized for improved solubility?

Salts are prepared by reacting the free acid with KHCO3/NaHCO3 in water, followed by recrystallization from 2-propanol. Yield optimization (78–86%) requires pH control (7.5–8.0) and drying under vacuum .

Methodological Challenges

Q. What experimental pitfalls occur during derivatization for HPLC analysis?

Common issues include:

Q. How are reaction intermediates monitored in multi-step syntheses?

Thin-layer chromatography (TLC) with UV254 detection and GC-MS track intermediates. For example, methyl 2-(2-bromophenyl)acetate (intermediate in ) shows Rf = 0.45 (SiO2, 5% EtOAc:hexanes) .

Q. What computational tools predict the biological activity of novel derivatives?

Molecular docking (AutoDock Vina) and QSAR models (using CODESSA Pro) correlate electronic descriptors (e.g., HOMO-LUMO gaps) with actoprotective or antimicrobial activity. For triazole-thiones, electronegative substituents (Br, Cl) enhance binding to mitochondrial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.